molecular formula C9H7BrN2O B6265235 2-benzyl-5-bromo-1,3,4-oxadiazole CAS No. 1369032-12-1

2-benzyl-5-bromo-1,3,4-oxadiazole

Cat. No. B6265235
CAS RN: 1369032-12-1
M. Wt: 239.1
InChI Key:
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Description

2-benzyl-5-bromo-1,3,4-oxadiazole is a compound that belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as 2-benzyl-5-bromo-1,3,4-oxadiazole, often involves the use of acyl hydrazides under semiaqueous conditions . A new approach to 1,3,4-oxadiazoles is described wherein a-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .


Chemical Reactions Analysis

The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides yielded the acylated compounds .

Scientific Research Applications

Antimicrobial and Antiparasitic Properties

The antimicrobial and antiparasitic properties of these compounds make them candidates for developing new treatments for infections caused by microbes and parasites.

Each application mentioned is based on the general properties of 1,3,4-oxadiazole derivatives as found in scientific literature. The specific compound “2-benzyl-5-bromo-1,3,4-oxadiazole” may share these applications due to its structural similarity .

Mechanism of Action

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-bromo-1,3,4-oxadiazole involves the reaction of benzyl bromide with 5-amino-1,2,4-oxadiazole-3-carboxylic acid followed by dehydration to form the target compound.", "Starting Materials": [ "Benzyl bromide", "5-amino-1,2,4-oxadiazole-3-carboxylic acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Dissolve 5-amino-1,2,4-oxadiazole-3-carboxylic acid (1.0 g) in 20 mL of water and add sodium hydroxide (1.0 g).", "Step 2: Add benzyl bromide (1.2 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetone and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at reflux for 2 hours and then cool to room temperature.", "Step 7: Filter the product and wash with cold acetone to obtain 2-benzyl-5-bromo-1,3,4-oxadiazole as a white solid." ] }

CAS RN

1369032-12-1

Product Name

2-benzyl-5-bromo-1,3,4-oxadiazole

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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